2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione
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Overview
Description
2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with various substituents, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other heterocyclic compounds .
Scientific Research Applications
2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker and its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione involves its interaction with molecular targets such as calcium channels. By blocking these channels, it can modulate calcium influx in cells, which is crucial for various physiological processes. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-lasting effects in treating hypertension.
Nitrendipine: Similar in structure and function, used in cardiovascular therapy.
Uniqueness
2,2,4-Trimethyl-5-phenyl-1,3-dihydropyridine-6-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
CAS No. |
180907-94-2 |
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Molecular Formula |
C14H17NS |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
2,2,4-trimethyl-5-phenyl-1,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C14H17NS/c1-10-9-14(2,3)15-13(16)12(10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,15,16) |
InChI Key |
LDBDQGQQDUYVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)NC(C1)(C)C)C2=CC=CC=C2 |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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